5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid

Description

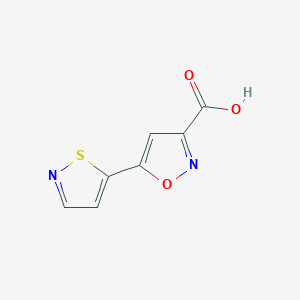

5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a 1,2-thiazole ring and a carboxylic acid group at the 3-position. This dual heterocyclic structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-7(11)4-3-5(12-9-4)6-1-2-8-13-6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIUUDVNPJRLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The oxazole ring can be synthesized through the cyclization of α-haloketones with amides. The final coupling of these rings can be achieved through various methods, including condensation reactions .

Chemical Reactions Analysis

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms in the rings.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2-oxazole can act against various bacterial strains, making them potential candidates for developing new antibiotics. The incorporation of thiazole enhances the biological activity due to its ability to interact with biological targets effectively .

Antifungal Properties

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid has been evaluated for its antifungal activity. In bioassays conducted by Syngenta, compounds with similar structural characteristics demonstrated higher antifungal efficacy compared to established antifungal agents like pimprinine . This suggests that the compound could be further explored for agricultural applications as a fungicide.

Cancer Research

The compound's structure allows it to be a part of complex biological interactions that are crucial in cancer research. Studies have indicated that heterocycles like thiazoles and oxazoles can serve as scaffolds for anticancer drug development. They are often used to design inhibitors targeting specific cancer pathways .

Agricultural Applications

Fungicides

The antifungal properties of 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid make it an attractive candidate for use in crop protection. Its effectiveness against fungal pathogens can contribute to the development of safer and more effective agricultural fungicides. Research has shown that modifications to the thiazole ring can enhance its activity against resistant fungal strains .

Materials Science

Polymer Chemistry

In materials science, heterocyclic compounds like 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid are being investigated for their potential use in polymer synthesis. Their unique electronic properties can be utilized to create conductive polymers or materials with specific optical characteristics. The integration of these compounds into polymer matrices can lead to enhanced performance in electronic applications .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole and oxazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

5-Methyl-1,2-oxazole-3-carboxylic Acid

- Structure : Features a methyl group at the 5-position instead of the thiazolyl group.

- Properties: Crystal Packing: Forms dimers via O–H⋯O hydrogen bonds and π–π stacking (3.234 Å) . Bioactivity: Acts as a monoamine oxidase inhibitor and metal ligand .

5-(Morpholinomethyl)-1,2-oxazole-3-carboxylic Acid Hydrochloride

- Structure : Substituted with a morpholine-methyl group at the 5-position.

- Properties :

- Key Difference : The basic amine in morpholine introduces pH-dependent solubility, unlike the neutral thiazolyl group .

5-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic Acid

Aromatic Heterocyclic Analogues

5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic Acid

- Structure : Substituted with a thiophene ring.

- Properties: Molecular Formula: C₈H₅NO₃S; molecular weight = 195.20 . Electronic Effects: Thiophene lacks the nitrogen in thiazole, reducing polarity and hydrogen-bonding capacity.

- Key Difference : Lower basicity compared to thiazole derivatives may alter pharmacokinetics .

5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic Acid

- Structure : Features a difluorophenyl group.

- Properties: Molecular Formula: C₁₀H₅F₂NO₃; molecular weight = 225.15 . Bioactivity: Fluorine atoms improve metabolic stability and membrane permeability.

- Key Difference : The electron-withdrawing fluorine groups enhance oxidative stability but reduce π-π stacking efficiency .

Thiazole-Based Analogues

3-Methyl-1,2-thiazole-5-carboxylic Acid

- Structure : Methyl-substituted thiazole with a carboxylic acid group.

- Properties: Molecular Formula: C₅H₅NO₂S; molecular weight = 143.16 . Lipophilicity: The methyl group increases logP compared to unsubstituted thiazoles.

- Key Difference : Simplified structure lacks the oxazole ring, reducing conformational rigidity .

Ethyl 5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

- Structure : Combines thiadiazole and oxadiazole rings.

- Properties :

- Key Difference : The thiadiazole ring introduces additional sulfur-mediated interactions .

Biological Activity

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid, with the CAS number 2091528-06-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₄N₂O₃S

- Molecular Weight : 196.19 g/mol

- Structure : The compound features a thiazole ring and an oxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds containing thiazole and oxazole rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid has been explored in several studies.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. In a study assessing various oxazole derivatives, it was found that some compounds showed notable cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involved the inhibition of topoisomerase I activity, which is crucial for DNA replication and transcription .

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid | HCT-116 | 12.5 | Topoisomerase I inhibition |

| 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid | HeLa | 10.0 | Topoisomerase I inhibition |

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Thiazole derivatives are often recognized for their effectiveness against various bacterial strains. Preliminary studies suggest that 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid. Modifications in the thiazole or oxazole rings can significantly influence their pharmacological properties. For instance:

- Substituent Variability : Changes in substituents on the thiazole ring can enhance or reduce cytotoxicity.

- Ring Modifications : Alterations in the oxazole structure may affect solubility and bioavailability.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of oxazole derivatives and tested their antiproliferative activity using MTT assays. Among these derivatives, 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid demonstrated significant cytotoxic effects against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer therapies .

Case Study 2: Antimicrobial Screening

Another investigation focused on screening various thiazole-containing compounds for antimicrobial properties. The results indicated that 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid exhibited promising activity against resistant bacterial strains, suggesting its potential application in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiazole and oxazole precursors. A common approach involves coupling 5-substituted thiazoles with oxazole-3-carboxylic acid derivatives under reflux conditions in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Purification is typically achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC and confirming purity via HPLC (>95%) is critical .

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the thiazole (δ 8.5–9.0 ppm) and oxazole (δ 6.5–7.5 ppm) rings.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 227.03).

- X-ray Crystallography : Resolves 3D atomic arrangement; refinement using SHELXL software ensures accuracy .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination.

- Anticancer Screening : MTT assays on cell lines (e.g., MCF-7, A549) to assess IC values.

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like monoamine oxidase (MAO) to measure inhibition kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Dose-Response Curves : Perform triplicate experiments with multiple concentrations to validate reproducibility.

- Mechanistic Follow-Up : Use proteomics or transcriptomics to identify off-target effects. For example, discrepancies in MAO inhibition may arise from isoform-specific interactions (MAO-A vs. MAO-B) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., topoisomerase I). Validate using free-energy perturbation (FEP) calculations.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity trends.

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodological Answer :

- Solvent Screening : Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents for slow evaporation.

- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets.

- Hydrogen Bonding : Optimize dimer formation via O–H⋯O interactions, as seen in analogous oxazole-carboxylic acid structures .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Modify Substituents : Introduce electron-deficient groups (e.g., -NO) on thiazole to enhance electrophilicity.

- Bioisosteric Replacement : Replace oxazole with 1,2,4-oxadiazole to improve metabolic stability.

- Pharmacophore Mapping : Identify critical motifs (e.g., carboxylic acid for hydrogen bonding) using MOE or Schrödinger .

Key Methodological Considerations

- Green Chemistry : Scale synthesis using flow reactors to reduce waste (e.g., 80% atom economy) .

- Multi-Omics Integration : Combine RNA-seq and metabolomics to elucidate mode of action in cancer cells.

- Validation : Cross-check computational predictions with SPR (Surface Plasmon Resonance) binding assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.